molecular formula C18H18O4 B190478 Enterolactone CAS No. 78473-71-9

Enterolactone

Cat. No. B190478
CAS RN: 78473-71-9
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Enterolactone and Gut Microflora

Enterolactone, a phytoestrogen, is crucially linked to gut microflora, which plays a significant role in its production from dietary precursors. The serum concentration of enterolactone is notably affected by oral antimicrobial use, emphasizing the importance of intestinal microflora in lignan metabolism. This relationship is particularly relevant when studying enterolactone's association with chronic disease risk (Kilkkinen et al., 2002).

Enterolactone and Cancer Risk

While enterolactone has been implicated in cancer protection, research findings are mixed. A study on prostate cancer risk found no significant protective effect of high circulating enterolactone levels (Stattin et al., 2002). Conversely, enterolactone showed a selective estrogen receptor activation property, which could have implications in hormone-dependent cancers (Penttinen et al., 2007). Studies also indicated an association between enterolactone and reduced breast cancer risk, particularly in estrogen receptor-negative cancers (Olsen et al., 2004).

Enterolactone and Cardiovascular Health

Research suggests a potential link between serum enterolactone concentration and reduced coronary heart disease, although the evidence is not strong. A study indicated only weak support for this association (Kilkkinen et al., 2006).

Enterolactone and Other Health Implications

Enterolactone's impact extends to various health aspects. For instance, it has been shown to act as a radiosensitizer for breast cancer cell lines, potentially enhancing the efficacy of radiotherapy (Bigdeli et al., 2016). It also inhibits insulin-like growth factor-1 receptor signaling in prostate cancer cells, suggesting a mechanism for its anti-proliferative effects (Chen et al., 2009). Additionally, enterolactone induces heme oxygenase-1 expression in endothelial cells, contributing to cardiovascular health (Kivelä et al., 2008).

Safety And Hazards

Enterolactone may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation6.


properties

IUPAC Name

(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGDHBAMCBBLR-WMLDXEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048183
Record name Enterolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

CAS RN

78473-71-9
Record name Enterolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enterolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enterolactone
Reactant of Route 2
Enterolactone
Reactant of Route 3
Enterolactone
Reactant of Route 4
Enterolactone
Reactant of Route 5
Enterolactone
Reactant of Route 6
Enterolactone

Citations

For This Compound
9,570
Citations
LQ Wang - Journal of Chromatography B, 2002 - Elsevier
The mammalian phytoestrogens enterodiol (END) and enterolactone (ENL) are produced in the colon by the action of bacteria on the plant precursors matairesinol (MAT), …
Number of citations: 344 www.sciencedirect.com
A Kilkkinen, K Stumpf, P Pietinen… - … American journal of …, 2001 - academic.oup.com
… lignans, the main component of which is enterolactone (10–12). Many … enterolactone concentrations and to examine cross-sectional associations between serum enterolactone …
Number of citations: 238 academic.oup.com
AV Mali, SB Padhye, S Anant, MV Hegde… - European journal of …, 2019 - Elsevier
Currently cancer is the second leading cause of death globally and worldwide incidence and mortality rates of all cancers of males and females are rising tremendously. In spite of …
Number of citations: 59 www.sciencedirect.com
A Kilkkinen, P Pietinen, T Klaukka… - American journal of …, 2002 - academic.oup.com
… enterolactone concentration is affected by previous use of oral antimicrobials. Enterolactone was … Serum enterolactone concentration was significantly lower in those who had used oral …
Number of citations: 188 academic.oup.com
NK Horner, AR Kristal, JA Prunty, HE Skor… - … Biomarkers & Prevention, 2002 - AACR
… by colonic microflora to enterolactone and enterodiol, respectively. Enterodiol is further oxidized to enterolactone. Thus, circulating and excreted concentrations of enterolactone may be …
Number of citations: 124 aacrjournals.org
P Pietinen, K Stumpf, S Männistö, V Kataja… - … Biomarkers & Prevention, 2001 - AACR
… enterolactone is quantitatively the most important circulating lignan. The purpose of this study was to examine the association between serum enterolactone … of serum enterolactone was …
Number of citations: 320 aacrjournals.org
E Hålldin, AK Eriksen, C Brunius… - Molecular nutrition & …, 2019 - Wiley Online Library
… In combination with specific genetic risk alleles for gastric cancer, enterolactone and other … and enterolactone concentrations.101 Women in the highest quartile of enterolactone had …
Number of citations: 33 onlinelibrary.wiley.com
JL Penalvo, SM Heinonen, AM Aura… - The Journal of …, 2005 - academic.oup.com
… enterolactone is related to sesamin concentration in sesame seeds and whether enterolactone is the … that sesamin is a major precursor of enterolactone in vivo. In the in vitro experiment, …
Number of citations: 218 academic.oup.com
K Buck, A Vrieling, AK Zaineddin, S Becker… - Journal of Clinical …, 2011 - ascopubs.org
… Median enterolactone levels for deceased patients and … Higher serum enterolactone levels were associated with … The highest quartile of serum enterolactone was associated with a …
Number of citations: 113 ascopubs.org
H Adlercreutz, GJ Wang, O Lapcı́k, R Hampl… - Analytical …, 1998 - Elsevier
… the determination of the lignan enterolactone in plasma (serum)… After synthesis of 5 -O-carboxymethoxyenterolactone the … same 5 -derivative of enterolactone. After enzymatic hydrolysis …
Number of citations: 179 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.